molecular formula C15H12FNO B8057482 N-(2-Fluorophenyl) cinnamamide

N-(2-Fluorophenyl) cinnamamide

Cat. No.: B8057482
M. Wt: 241.26 g/mol
InChI Key: GFAVMCPSQILRPK-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl) cinnamamide is an organic compound characterized by its molecular formula C14H11FNO It is a derivative of cinnamic acid where a fluorophenyl group is attached to the nitrogen atom of the amide group

Synthetic Routes and Reaction Conditions:

  • From Cinnamic Acid and 2-Fluoroaniline:

    • Reaction: The primary method involves the reaction of cinnamic acid with 2-fluoroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature.

    • Yield: The yield of this compound can vary depending on the purity of the starting materials and reaction conditions.

Industrial Production Methods:

  • Large-Scale Synthesis: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance production efficiency and ensure consistent product quality.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation:

    • Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    • Products: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

  • Reduction:

    • Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    • Products: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution:

    • Reagents: Various nucleophiles and electrophiles can be used to substitute the fluorine atom or other functional groups in the compound.

    • Products: Substitution reactions can yield a wide range of derivatives depending on the reagents and conditions used.

Scientific Research Applications

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has shown biological activity, including potential antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to evaluate its therapeutic potential, particularly in the development of new drugs.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-Fluorophenyl) cinnamamide exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or other cellular processes.

Comparison with Similar Compounds

N-(2-Fluorophenyl) cinnamamide is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other fluorinated cinnamamides, such as N-(3-fluorophenyl) cinnamamide and N-(4-fluorophenyl) cinnamamide.

  • Uniqueness: The position of the fluorine atom on the phenyl ring can significantly affect the compound's biological activity and chemical properties.

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Properties

IUPAC Name

N-(2-fluorophenyl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAVMCPSQILRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-fluoroaniline (25.0 g, 225 mmol) and potassium carbonate (47 g, 337 mmol) in water (112 mL) and acetone (45 mL) at 0° C. was added cinnamoyl chloride (37 g, 225 mmol, 1 eq) in acetone (45 mL) over 2 h. The reaction was stirred for 1 h (0° C., then quenched into 200 mL of ice-water. The white crystalline solid was filtered and washed with water. The solid was air dried for 2 h, then washed with 400 mL of hexanes. The solid was dried under vacuum overnight to afford product. 1H NMR (400 MHz, CDCl3) δ ppm 8.49 (br t, J=7.8 Hz, 1H), 7.80 (d, J=15.3 Hz, 1H), 7.57 (m, 3H), 7.41 (m, 3H), 7.17 (m, 3H), 6.61 (d, J=15.6 Hz, 1H). Mass Spectrum (ESI) m/e=242.1 (M+1).
Quantity
25 g
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reactant
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47 g
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37 g
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112 mL
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45 mL
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solvent
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45 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Cinnamoyl chloride (89.2 g, 535 mmol) was dissolved in THF (170 mL) and added dropwise to a 0° C. solution of 2-fluoroaniline (54.1 g, 486 mmol) and pyridine (39.35 mL, 486.5 mmol) dissolved in THF (170 mL). The mixture was allowed to warm to ambient temperature after the addition and stirred for 15 hours. A solution of 2M HCl was added (1250 mL) and the mixture was stirred at ambient temperature for 8 hours, during which the initial oil solidified to a light pink solid. This material was collected by filtration, washed with several portions of water, and air-dried to provide the desired product (119.5 g).
Quantity
89.2 g
Type
reactant
Reaction Step One
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Quantity
170 mL
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solvent
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54.1 g
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reactant
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39.35 mL
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0 (± 1) mol
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170 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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